3-Cyanopyridine-2-sulfonamide

Description

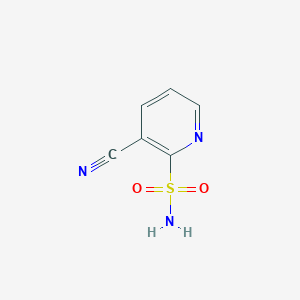

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyanopyridine-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2S/c7-4-5-2-1-3-9-6(5)12(8,10)11/h1-3H,(H2,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZCSINMDPLNLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)S(=O)(=O)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 3 Cyanopyridine 2 Sulfonamide and Its Analogues

Conventional Synthetic Approaches to the 3-Cyanopyridine-2-sulfonamide Core

Conventional methods for synthesizing the this compound scaffold often involve a multi-step approach. A common strategy begins with the construction of a substituted 2-amino-3-cyanopyridine (B104079) ring, which then undergoes sulfonylation.

The formation of the 3-cyanopyridine (B1664610) core itself can be achieved through various classical methods. One industrial process involves the ammoxidation of 3-picoline (3-methylpyridine) at high temperatures over catalysts like vanadium, molybdenum, or antimony oxides on silica (B1680970) or alumina (B75360) supports. beilstein-journals.org This process converts the methyl group into a nitrile group, which can then be hydrolyzed if needed. beilstein-journals.org Another approach starts from 2-methyleneglutaronitrile, which is halogenated and then treated with a Lewis acid to form a 3-halo-dihydro-3-cyanopyridine intermediate. Subsequent dehydrodehalogenation with a base yields 3-cyanopyridine. google.com

Once a suitable 2-amino-3-cyanopyridine precursor is obtained, the sulfonamide group is typically introduced. A standard method involves the reaction of the 2-amino group with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base. scispace.comekb.eg For instance, coumarin-based 2-amino-3-cyanopyridine analogues are synthesized and then reacted with benzenesulfonyl chloride to yield the final sulfonamide products. scispace.com This final step confirms the formation of the -SO2NH- linkage, which can be identified by the disappearance of the –NH2 band and the appearance of characteristic absorption bands for the sulfonamide group in infrared (IR) spectroscopy. scispace.com

A typical conventional synthesis is summarized in the reaction scheme below:

Step 1: Synthesis of a 2-amino-3-cyanopyridine derivative. This is often achieved through a condensation reaction. For example, the reaction of an aldehyde, a ketone, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297). unpatti.ac.id

Step 2: Sulfonylation of the 2-amino group. The synthesized 2-amino-3-cyanopyridine is then reacted with an appropriate sulfonyl chloride in a suitable solvent. scispace.com

While reliable, these conventional methods can suffer from drawbacks such as long reaction times, the use of harsh conditions, and the generation of waste.

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

To overcome the limitations of conventional heating, microwave-assisted synthesis has emerged as a powerful tool for preparing this compound and its analogues. This technique significantly reduces reaction times, often improves yields, and simplifies work-up procedures. scispace.comresearchgate.net

In a direct comparison, the synthesis of coumarin-based 3-cyanopyridine sulfonamides showed a 15-20% increase in yield when using microwave irradiation compared to conventional heating methods. scispace.com Microwave energy has been successfully applied to various steps in the synthesis, including the initial formation of the 2-amino-3-cyanopyridine scaffold and the subsequent sulfonylation. researchgate.netnih.gov

One notable microwave-assisted method allows for the direct synthesis of sulfonamides from sulfonic acids, bypassing the need to isolate sulfonyl chloride intermediates. organic-chemistry.org This process involves activating the sulfonic acid with 2,4,6-trichloro- scispace.comrsc.orgrsc.org-triazine (TCT) under microwave irradiation, followed by reaction with an amine. ekb.egorganic-chemistry.org This approach is lauded for its operational simplicity, broad substrate scope, and high yields. organic-chemistry.org

The table below compares conventional and microwave-assisted synthesis for a series of coumarin-based 3-cyanopyridine sulfonamides.

| Compound | Conventional Method Yield (%) | Microwave Method Yield (%) |

| 7a | 68 | 85 |

| 7b | 65 | 82 |

| 7c | 72 | 90 |

| 7d | 74 | 92 |

| 7e | 66 | 84 |

| 7f | 69 | 86 |

| 7g | 70 | 88 |

| 7h | 64 | 81 |

| 7i | 73 | 91 |

| 7j | 75 | 93 |

| 7k | 67 | 85 |

| 7l | 71 | 89 |

| 7m | 62 | 80 |

| Data sourced from a study on coumarin-based 3-cyanopyridine scaffolds. scispace.com |

Multi-Component Reactions (MCRs) in this compound Scaffold Construction

Multi-component reactions (MCRs) represent a highly efficient and atom-economical strategy for the synthesis of complex molecules like this compound analogues from simple starting materials in a single step. bohrium.comnih.gov The one-pot synthesis of the 2-amino-3-cyanopyridine core is a well-established MCR, typically involving the condensation of an aldehyde, a ketone, malononitrile, and an ammonium salt. unpatti.ac.idbohrium.comresearchgate.net

This four-component reaction is advantageous because it allows for the rapid generation of a diverse library of substituted pyridines by simply varying the initial components. researchgate.net The reaction proceeds through a series of tandem reactions, including a Knoevenagel condensation, a Michael addition, and a subsequent cyclization and oxidation/aromatization. nih.gov

The versatility of MCRs has been demonstrated in the synthesis of various pyridine (B92270) derivatives containing sulfonamide moieties. rsc.orgrsc.org For example, a one-pot reaction between an aryl aldehyde, malononitrile, N-(4-acetylphenyl)-4-methylbenzenesulfonamide, and ammonium acetate can produce sulfonamide-containing pyridines in high yields. rsc.orgrsc.orgnih.gov This approach directly incorporates the sulfonamide functionality into the final product, streamlining the synthetic process. Isocyanide-based MCRs have also been developed to create bifunctional sulfonamide-amide compounds in an environmentally benign manner. rsc.org

Catalytic Systems and Green Chemistry Principles in Synthesis

The development of advanced catalytic systems is central to modern organic synthesis, with a strong emphasis on green chemistry principles such as the use of non-toxic solvents, catalyst recyclability, and high atom economy. bohrium.comrsc.org

A wide array of heterogeneous and nanostructured catalysts have been employed to facilitate the synthesis of the 3-cyanopyridine scaffold, offering advantages like easy separation from the reaction mixture and potential for reuse. researchgate.netmdpi.com These catalysts are often more environmentally friendly than their homogeneous counterparts.

Examples of such catalysts include:

Graphene Oxide (GO): Used as a reusable, metal-free carbocatalyst for the one-pot synthesis of 2-amino-3-cyanopyridines in water. bohrium.com

Magnetic Nanoparticles: Core-shell magnetic nanoparticles, such as those coated with silica and functionalized with catalytic groups (e.g., Cu@imineZCMNPs or Fe3O4@SiO2@PCLH-TFA), have proven to be highly efficient and easily recoverable using an external magnet. researchgate.netnih.govscispace.com

Nanostructured Diphosphates: Compounds like Na2CaP2O7 have been utilized as efficient, green, and reusable heterogeneous catalysts for the synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. mdpi.comresearchgate.net

Ionic Liquids: Quinoline-based dendrimer-like ionic liquids have served as effective catalysts for the synthesis of pyridines with sulfonamide moieties under mild, solvent-free conditions. rsc.orgrsc.org

The table below showcases the effectiveness of various heterogeneous catalysts in the synthesis of 2-amino-3-cyanopyridine derivatives.

| Catalyst | Reaction Conditions | Yield (%) | Reference |

| Graphene Oxide | Water, 90 °C | 85-96 | bohrium.com |

| Cu@imineZCMNPs | Solvent-free, 80 °C | High | researchgate.net |

| Na2CaP2O7 | Solvent-free, 80 °C | 84-94 | mdpi.comresearchgate.net |

| Fe3O4@SiO2@PCLH-TFA | Solvent-free, 110 °C | 82-95 | nih.govscispace.com |

A key advantage of using heterogeneous catalysts is their potential for recyclability, which aligns with the principles of sustainable chemistry by reducing waste and cost. Many of the nanocatalysts used in the synthesis of 3-cyanopyridine derivatives have demonstrated excellent reusability. For instance, graphene oxide was reused up to five times without a significant loss of its catalytic activity. bohrium.com Similarly, magnetic nanocatalysts like Cu@imineZCMNPs and Fe3O4@SiO2@PCLH-TFA can be easily recovered and reused for multiple reaction cycles. researchgate.netnih.govscispace.com Nanostructured Na2CaP2O7 has also been highlighted as a recoverable and reusable catalyst. mdpi.comresearchgate.net

In addition to catalyst recycling, other green chemistry principles are actively incorporated. Many of these modern synthetic protocols are performed under solvent-free conditions or in environmentally benign solvents like water, minimizing the use of volatile and toxic organic solvents. rsc.orgbohrium.comresearchgate.netresearchgate.net Furthermore, the use of MCRs and tandem reactions that exhibit 100% atom economy represents a significant step towards ideal green synthesis. rsc.org

Derivatization Strategies and Scaffold Functionalization

Once the core this compound scaffold is synthesized, further derivatization and functionalization are often pursued to explore structure-activity relationships and optimize biological properties. rsc.org These strategies involve modifying various positions on the pyridine ring or the sulfonamide group.

A primary derivatization strategy involves reacting the 2-amino group of a 2-amino-3-cyanopyridine precursor with a diverse range of sulfonyl chlorides to introduce different substituents on the sulfonamide nitrogen or the aryl ring of the sulfonyl group. scispace.com This allows for fine-tuning of the electronic and steric properties of the molecule.

Late-stage C-H functionalization has emerged as a powerful technique for directly modifying the pyridine ring. rsc.org This avoids the need for pre-functionalized starting materials and allows for the introduction of new groups onto the core scaffold in the final steps of a synthesis. For example, Rh(III)-catalyzed C(sp2)–H bond carbenoid insertion has been used to perform annulation reactions on 2-aryl-3-cyanopyridines, creating more complex polycyclic structures. acs.org

Furthermore, the substituents on the pyridine ring itself can be varied. By starting the synthesis with different aldehydes and ketones in a multi-component reaction, a wide array of analogues with different groups at positions 4 and 6 of the pyridine ring can be generated. unpatti.ac.id Research has also explored the effect of placing various electron-withdrawing or electron-donating groups on the 2-cyanopyridine (B140075) structure to modulate its reactivity. nih.gov

Modifications on the Pyridine Ring System

The construction of the substituted pyridine core is often achieved through multi-component reactions (MCRs), which offer an efficient pathway to complex molecules in a single step. A common strategy involves the synthesis of a 2-amino-3-cyanopyridine scaffold, which serves as a direct precursor to the target sulfonamide.

One-pot, four-component reactions are frequently employed, combining an aldehyde, a ketone, malononitrile, and an ammonium salt. rsc.org For instance, the synthesis of 2-amino-6-(6-fluoro-2-oxo-2H-chromen-3-yl)-4-(aryl)nicotinonitriles is accomplished by reacting 3-acetyl-6-fluoro-2H-chromen-2-one, various aromatic aldehydes, malononitrile, and ammonium acetate. scispace.com This approach allows for significant diversity in the final product by simply varying the aldehyde and ketone starting materials. The resulting 2-aminopyridine (B139424) derivative is then ready for the subsequent introduction of the sulfonamide group.

Another versatile MCR involves the reaction of an aryl aldehyde, malononitrile, an N-acetylphenyl-sulfonamide derivative, and ammonium acetate, catalyzed by a dendrimer-like ionic liquid, to directly yield pyridines bearing a sulfonamide moiety. rsc.org This method is notable for its use of solvent-free conditions. Similarly, triarylpyridines featuring sulfonamide groups can be synthesized via a four-component reaction of aldehyde derivatives, methyl ketones bearing sulfonamide moieties, and ammonium acetate, catalyzed by magnetic nanoparticles under solvent-free conditions. nih.gov These methods highlight the power of MCRs to construct highly substituted pyridine rings from simple precursors. rsc.orgnih.gov

The table below summarizes representative examples of multicomponent reactions used to synthesize substituted 2-amino-3-cyanopyridine precursors.

| Aldehyde | Ketone/Active Methylene | Other Reagents | Catalyst/Conditions | Resulting Pyridine Core | Reference |

| Aromatic Aldehydes | 3-Acetyl-6-fluoro-2H-chromen-2-one | Malononitrile, Ammonium Acetate | Microwave/Conventional Heating | 4-Aryl-6-(chromen-3-yl)-2-aminopyridine-3-carbonitrile | scispace.com |

| Aryl Aldehyde | N-(4-acetylphenyl)-4-methylbenzenesulfonamide | Malononitrile, NH4OAc | TQoxyTtriFA, 90°C, Solvent-free | 4-Aryl-6-phenyl-sulfonamide pyridine | rsc.org |

| 4-Chlorobenzaldehyde | 4-Acetylphenyl-4-methylbenzenesulfonamide | Ammonium Acetate | Fe3O4@SiO2@PCLH-TFA, 110°C, Solvent-free | 4-(4-chlorophenyl)-2,6-bis(4-sulfonatophenyl)pyridine | nih.gov |

| Arylidenemalononitriles | Malononitrile | Amines (e.g., benzylamine) | Reflux | 2-Amino-4-aryl-3-cyanopyridines | bohrium.com |

Elaboration of the Sulfonamide Moiety

The most direct method for introducing the sulfonamide functionality is the reaction of a 2-amino-3-cyanopyridine intermediate with a sulfonyl chloride. scispace.com This reaction typically proceeds by treating the aminopyridine with a suitable sulfonyl chloride, such as benzenesulfonyl chloride or p-toluenesulfonyl chloride, often in the presence of a base. scispace.comresearchgate.net

For example, N-(3-cyano-6-(6-fluoro-2-oxo-2H-chromen-3-yl)-4-(aryl)pyridin-2-yl)benzenesulfonamides are synthesized by reacting the corresponding 2-aminonicotinonitrile derivatives with benzenesulfonyl chloride. scispace.com The disappearance of the –NH2 stretching bands and the appearance of characteristic absorption bands for the -SO2NH- linkage in IR spectra confirm the formation of the sulfonamide. scispace.com This modular approach allows for the synthesis of a wide array of analogues by varying the substituent on the sulfonyl chloride.

The reactivity of the sulfonamide group itself can also be exploited. For instance, while not a direct synthesis of the title compound, studies on related structures like 5-sulfonamide-2-cyanopyridines show that the sulfonamide nitrogen can be further functionalized. Reactions with electrophiles can introduce substituents, as seen in the synthesis of N-alkylated sulfonamides like 5-(N-phenethylsulfamoyl)-2-cyanopyridine. nih.gov

The following table details examples of sulfonamide formation from 2-aminopyridine precursors.

| 2-Aminopyridine Precursor | Sulfonylating Agent | Conditions | Product | Reference |

| 2-Amino-4,6-diaryl-nicotinonitrile | p-Toluenesulfonyl chloride | - | 2-(p-toluenesulfonamido)-4,6-diaryl-nicotinonitrile | researchgate.net |

| 2-Amino-6-(chromen-3-yl)-4-aryl-nicotinonitrile | Benzenesulfonyl chloride | - | N-(3-cyano-6-(chromen-3-yl)-4-aryl-pyridin-2-yl)benzenesulfonamide | scispace.com |

| 2-Cyano-5-aminopyridine | - | Diazotization followed by reaction with SO2/CuCl | 2-Cyano-5-pyridinesulfonyl chloride | nih.gov |

| 2-Cyano-5-pyridinesulfonyl chloride | Ammonia (B1221849) or Amines (e.g., Phenethylamine) | - | 5-Sulfonamide-2-cyanopyridines | nih.gov |

Annulation and Cyclocondensation Reactions Forming Fused Heterocycles

The this compound scaffold and its immediate precursors are valuable building blocks for constructing fused heterocyclic systems through annulation and cyclocondensation reactions. These reactions typically involve the cyano group and the amino group of the 2-aminonicotinonitrile precursor, or other reactive sites on the pyridine ring.

A prominent example is the formation of fused pyrimidine (B1678525) rings. The intermolecular cyclization of 2-amino-3-cyanopyridines with formamide (B127407) leads to the synthesis of pyrido[2,3-d]pyrimidines. dntb.gov.ua Similarly, reaction of 2-aminonicotinonitrile derivatives with reagents like thiourea (B124793) or phthalic anhydride (B1165640) can yield fused pyrimidines and isoindoline (B1297411) derivatives, respectively. researchgate.net

More complex fused systems can also be accessed. The cyclization of certain chromene derivatives bearing a sulfonamide moiety with malononitrile can produce novel chromeno[3,4-c]pyridine structures. arabjchem.org Another powerful method is the Rh(III)-catalyzed double C(sp2)–H bond carbenoid insertion and annulation of 2-aryl-3-cyanopyridines with α-diazo carbonyl compounds. This cascade reaction efficiently constructs naphthoquinolizinone derivatives, demonstrating how the cyanopyridine core can be elaborated into large, polycyclic aromatic systems. acs.org A [3+2] annulation reaction between cyanopyridine and 1,4-dithiane-2,5-diol (B140307) has also been reported to form hydroxy-thiazoline substituted pyridines. researchgate.net

These reactions significantly expand the structural diversity achievable from the initial cyanopyridine framework, leading to complex molecules with potential applications in materials science and medicinal chemistry.

The table below provides examples of annulation and cyclocondensation reactions.

| Starting Material | Reagent(s) | Resulting Fused System | Reference |

| 2-Amino-3-cyanopyridines | Formamide | Pyrido[2,3-d]pyrimidine | dntb.gov.ua |

| 2-Amino-3-cyanopyridine derivative | Malononitrile | 1,8-Naphthyridine | researchgate.net |

| 2-Aryl-3-cyanopyridine | α-Diazo carbonyl compounds | Naphthoquinolizinone | acs.org |

| Chromene derivative with sulfonamide | Malononitrile | Chromeno[3,4-c]pyridine | arabjchem.org |

| Cyanopyridine | 1,4-Dithiane-2,5-diol | Hydroxy-thiazoline substituted pyridine | researchgate.net |

Advanced Spectroscopic Characterization of 3 Cyanopyridine 2 Sulfonamide Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For 3-Cyanopyridine-2-sulfonamide, both ¹H and ¹³C NMR analyses provide critical data for structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and the protons of the sulfonamide group. The pyridine ring protons, due to their differing electronic environments, will appear as separate multiplets in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. Based on data from related substituted cyanopyridine structures, the chemical shifts are influenced by the positions of the electron-withdrawing cyano and sulfonamide groups nih.govrsc.org.

The proton of the sulfonamide (–SO₂NH₂) group is anticipated to appear as a broad singlet. In various sulfonamide derivatives, this proton signal is observed over a wide range, often between δ 6.91 and 10.15 ppm, with its chemical shift and broadness influenced by solvent, concentration, and hydrogen bonding interactions nih.govrsc.org.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine H-4 | Aromatic region (downfield) | Doublet of doublets |

| Pyridine H-5 | Aromatic region | Doublet of doublets |

| Pyridine H-6 | Aromatic region (most downfield) | Doublet of doublets |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms within the molecule. For this compound, six distinct signals are expected: five for the pyridine ring carbons and one for the cyano group carbon.

The aromatic carbons of the pyridine ring are predicted to resonate in the region of δ 110–160 ppm rsc.org. The carbon atom directly attached to the sulfonamide group (C-2) and the carbon adjacent to the electron-rich nitrogen atom (C-6) would likely be the most deshielded. The carbon of the cyano (C≡N) group typically appears in a distinct region of the spectrum, generally between δ 114 and 118 ppm nih.govrsc.org. The chemical shift for the carbon atom at the 3-position, attached to the cyano group, is also expected to be significantly influenced by the nitrile functionality.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Pyridine) | ~155-160 |

| C-3 (Pyridine) | ~110-120 |

| C-4 (Pyridine) | ~125-140 |

| C-5 (Pyridine) | ~120-130 |

| C-6 (Pyridine) | ~150-155 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonamide and cyano groups, as well as vibrations associated with the pyridine ring.

Key expected absorption frequencies include:

N-H Stretching: The sulfonamide N-H group typically exhibits stretching vibrations in the range of 3400-3200 cm⁻¹.

C≡N Stretching: The nitrile group has a very characteristic and sharp absorption peak in the 2260-2220 cm⁻¹ region spectroscopyonline.com. For aromatic nitriles, this peak is often observed between 2240 and 2220 cm⁻¹ spectroscopyonline.com.

S=O Stretching: The sulfonyl group (SO₂) gives rise to two distinct, strong absorption bands: an asymmetric stretch typically between 1350-1317 cm⁻¹ and a symmetric stretch between 1187-1150 cm⁻¹ rsc.org.

Aromatic Ring Vibrations: C-H stretching vibrations for the pyridine ring are expected just above 3000 cm⁻¹ vscht.cz. C=C and C=N stretching vibrations within the aromatic ring typically appear in the 1600-1475 cm⁻¹ region uc.edu.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfonamide (-SO₂NH₂) | N-H Stretch | 3400 - 3200 | Medium |

| Sulfonyl (-SO₂) | S=O Asymmetric Stretch | 1350 - 1317 | Strong |

| Sulfonyl (-SO₂) | S=O Symmetric Stretch | 1187 - 1150 | Strong |

| Cyano (-C≡N) | C≡N Stretch | 2240 - 2220 | Medium-Sharp |

| Pyridine Ring | Aromatic C-H Stretch | 3100 - 3000 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound, with the molecular formula C₆H₅N₃O₂S, the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the elemental composition. This technique is routinely used to verify the structure of newly synthesized sulfonamide-containing molecules rsc.org.

Molecular Formula: C₆H₅N₃O₂S

Calculated Monoisotopic Mass: 183.0106 g/mol

An HRMS analysis would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 184.0178.

Single-Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Crystal Packing

While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as other pyridine sulfonamides and cyanopyridines, allows for predictions of its solid-state behavior researchgate.netacs.org. It is expected that the sulfonamide group would be a key participant in forming hydrogen-bonding networks. The N-H proton of the sulfonamide can act as a hydrogen-bond donor, while the sulfonyl oxygens, the pyridine nitrogen, and the cyano nitrogen can all act as hydrogen-bond acceptors nih.gov. These interactions would play a crucial role in dictating the molecular packing in the crystal, potentially forming dimers or extended chain-like structures acs.org.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

Computational and Theoretical Investigations of 3 Cyanopyridine 2 Sulfonamide Analogues

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. doaj.org For derivatives related to the 3-cyanopyridine-2-sulfonamide scaffold, DFT studies provide crucial insights into their inherent chemical properties, which are foundational to their biological function.

Researchers employ DFT calculations, often using methods like B3LYP with basis sets such as 6-311++G(d,p), to compute a variety of molecular properties. doaj.org Key areas of investigation include the optimization of molecular geometry to determine the most stable conformation and the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). doaj.org The energy gap between HOMO and LUMO is a critical parameter, as it helps to characterize the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) mapping is another DFT-based technique used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attacks. doaj.org For this compound analogues, MEP maps can identify electron-rich regions (typically colored in red or yellow), which are susceptible to electrophilic attack, and electron-deficient regions (colored in blue), which are prone to nucleophilic attack. This information is vital for understanding potential intermolecular interactions, such as hydrogen bonding with biological targets.

Furthermore, DFT is used to calculate global reactivity descriptors, which quantify the chemical behavior of the molecules. These descriptors, derived from FMO energies, provide a more comprehensive understanding of the structure-activity relationship of these compounds. doaj.orgresearchgate.net

Table 1: Key Parameters from DFT Studies of Related Sulfonamide Analogues

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |

| MEP Analysis | Molecular Electrostatic Potential mapping. | Identifies reactive sites for electrophilic and nucleophilic attacks and hydrogen bonding. |

| Global Descriptors | Includes electronegativity, chemical hardness, and softness. | Quantifies the overall reactivity and stability of the molecule. |

Molecular Docking Simulations for Ligand-Macromolecule Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. researchgate.net This method is instrumental in studying the interactions of this compound analogues with their biological targets, providing a structural basis for their mechanism of action.

The primary goal of molecular docking is to identify the most likely binding mode of a ligand within the active site of a macromolecule and to estimate the strength of the interaction, often expressed as a binding energy or docking score. imist.ma For analogues of this compound, which have shown potential as inhibitors of various enzymes like kinases (e.g., VEGFR-2, HER-2), molecular docking can elucidate the specific amino acid residues involved in the binding. nih.gov

Docking studies reveal key intermolecular interactions such as:

Hydrogen Bonds: Crucial for specificity and affinity, often involving the sulfonamide group or the pyridine (B92270) nitrogen.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the receptor.

Pi-Pi Stacking: Interactions between aromatic rings, such as the pyridine ring of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein.

Van der Waals Forces: General attractive or repulsive forces between molecules.

By analyzing these interactions, researchers can understand why certain analogues exhibit higher potency than others and can rationally design modifications to enhance binding affinity and selectivity. nih.gov For example, docking results might suggest that adding a specific functional group could form an additional hydrogen bond with a key residue in the active site, thereby improving the compound's inhibitory activity.

Table 2: Common Macromolecular Targets and Interactions for Pyridine and Sulfonamide Derivatives

| Target Class | Example Target | Key Interactions Observed in Docking |

| Kinases | VEGFR-2, HER-2, PIM-1 | Hydrogen bonds with hinge region residues, hydrophobic interactions in the ATP-binding pocket. nih.govresearchgate.net |

| Carbonic Anhydrases | CAII | Coordination with the zinc ion in the active site via the sulfonamide group. |

| DNA | DNA Minor Groove | Groove binding interactions. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. qub.ac.uk For this compound analogues, QSAR is a valuable tool for predicting the activity of untested compounds and for optimizing lead structures.

The process involves calculating a set of molecular descriptors for each compound in a training set with known biological activities. These descriptors quantify various aspects of the molecular structure, including:

Constitutional (1D/2D) Descriptors: Molecular weight, atom counts, bond counts.

Topological (2D) Descriptors: Indices that describe the connectivity of atoms.

Geometrical (3D) Descriptors: Molecular surface area, volume, and shape indices.

Physicochemical (3D) Descriptors: Lipophilicity (log P), polarizability, and electronic parameters.

Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF), are then used to build a model that links these descriptors to the observed activity. qub.ac.uk A robust QSAR model, validated using internal and external test sets, can provide insights into the structural features that are either beneficial or detrimental to the desired biological effect. rutgers.edu For instance, a QSAR model might reveal that increased lipophilicity in a specific region of the molecule correlates positively with its inhibitory activity against a particular enzyme. rutgers.edu

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also employed. These techniques generate 3D contour maps that visualize the regions where modifications to the steric, electrostatic, hydrophobic, and hydrogen-bonding properties of the molecule are likely to increase or decrease its activity. researchgate.net

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Relevant Properties

Beyond predicting biological activity, computational methods are crucial for evaluating the drug-likeness and pharmacokinetic properties of new chemical entities. This area, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, helps to identify potential liabilities early in the drug discovery process. nih.govcmjpublishers.com For analogues of this compound, various in silico models and online servers are used to predict these essential properties. nih.gov

Key predicted properties include:

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor status are predicted to assess oral bioavailability. nih.gov

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding help to understand how a compound will distribute throughout the body. mdpi.com

Metabolism: The likelihood of a compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) is evaluated to predict potential drug-drug interactions.

Excretion: Properties related to how the body eliminates the compound are considered.

Toxicity: A range of toxicological endpoints can be predicted, including mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (hERG inhibition). nih.gov

These predictions are often guided by rules and models such as Lipinski's Rule of Five, which helps to assess the oral bioavailability of a compound based on properties like molecular weight, log P, and the number of hydrogen bond donors and acceptors. nih.gov

Table 3: In Silico ADMET Predictions for Drug Development Candidates

| ADMET Property | Prediction Parameter | Importance in Drug Design |

| Absorption | Intestinal Absorption (%), Caco-2 Permeability | Predicts the efficiency of drug uptake from the gut. |

| Distribution | Blood-Brain Barrier (BBB) Permeation | Determines if a compound can reach central nervous system targets. |

| Metabolism | CYP450 Enzyme Inhibition (e.g., CYP2D6, 3A4) | Assesses the risk of adverse drug-drug interactions. |

| Excretion | Total Clearance | Indicates the rate at which the drug is removed from the body. |

| Toxicity | Ames Mutagenicity, hERG Inhibition | Flags potential for genetic damage or cardiac side effects. |

Reactivity and Transformation Studies of the 3 Cyanopyridine 2 Sulfonamide Scaffold

Functional Group Interconversions of the Cyano Moiety

The cyano group at the C3 position of the pyridine (B92270) ring is a versatile functional handle that can be converted into various other groups, significantly expanding the synthetic possibilities of the 3-cyanopyridine-2-sulfonamide core. Key transformations include hydrolysis, reduction, and participation in cycloaddition reactions.

Hydrolysis: The nitrile group can undergo hydrolysis under acidic or basic conditions to yield either a carboxamide or a carboxylic acid. Selective hydrolysis to the amide (nicotinamide derivative) is often achievable under controlled conditions, for instance, using enzymatic methods with nitrilase, which can prevent further hydrolysis to the carboxylic acid (nicotinic acid derivative) wikipedia.org. Chemical methods, such as using aqueous sodium hydroxide (B78521) or ammonia (B1221849) at elevated temperatures, can also be employed, with the product outcome (amide vs. acid) being dependent on the reaction conditions like temperature, time, and concentration of the base google.comgoogle.comresearchgate.net. Studies on the hydrolysis of 3-cyanopyridine (B1664610) show that selective production of either the amide or the acid is possible by carefully controlling these parameters researchgate.net.

Reduction: The cyano group is readily reduced to a primary amine (aminomethyl group). This transformation is typically accomplished using reducing agents such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Pd, Pt, or Ni), or borane (B79455) complexes. This conversion introduces a nucleophilic aminomethyl group, which is a valuable precursor for further derivatization and the construction of more complex molecular architectures.

Cycloaddition Reactions: The nitrile group can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles like azides or nitrile oxides. This provides a direct route to five-membered heterocyclic rings, such as tetrazoles or oxadiazoles, fused or appended to the pyridine core. These reactions significantly increase the structural diversity of compounds that can be accessed from the this compound scaffold.

| Transformation | Reagents and Conditions | Product Functional Group | Significance |

|---|---|---|---|

| Selective Hydrolysis | Nitrilase enzymes (e.g., Rhodococcus rhodochrous); Controlled NaOH(aq) or NH₃(aq), heat | -CONH₂ (Carboxamide) | Introduces a key hydrogen bond donor/acceptor group. |

| Full Hydrolysis | Strong acid (e.g., H₂SO₄) or base (e.g., NaOH), prolonged heating | -COOH (Carboxylic Acid) | Provides a handle for ester or amide coupling reactions. |

| Reduction | LiAlH₄; H₂/Catalyst (Pd, Pt, Ni); B₂H₆ | -CH₂NH₂ (Aminomethyl) | Creates a nucleophilic primary amine for further functionalization. |

| [3+2] Cycloaddition | Sodium azide (B81097) (NaN₃), Lewis acid; Nitrile oxides (from oximes) | Tetrazole, Oxadiazole | Forms five-membered aromatic heterocycles. |

Oxidative and Reductive Transformations of the Sulfonamide Linkage

The sulfonamide linkage (-SO₂-NH-) is known for its high stability, which is a primary reason for its prevalence in pharmaceuticals. However, under specific conditions, it can undergo oxidative or reductive transformations, primarily involving the cleavage of the sulfur-nitrogen (S-N) or carbon-sulfur (C-S) bonds.

Reductive Transformations: Reductive cleavage of the S-N bond in sulfonamides is a well-established method for deprotection in organic synthesis. This can be achieved using various reducing agents. Strong reducing conditions, such as dissolving metals (e.g., sodium in liquid ammonia) or arene anion radicals like sodium naphthalenide, are effective for this transformation researchwithrutgers.com. More recently, milder, light-driven methods using organophotocatalysts like thioureas in the presence of a reducing agent have been developed, offering greater functional group tolerance acs.orgresearchgate.net. Neutral organic super-electron-donors have also been shown to cleave the C-S bond in activated sulfonamides strath.ac.uk. Electrochemical reduction provides another mild and controllable method for cleaving the N–S bond acs.org.

Oxidative Transformations: The oxidative cleavage of the sulfonamide linkage is less common but can be induced by advanced oxidation processes researchgate.net. These processes often involve highly reactive species like hydroxyl radicals, which can attack the sulfonamide group. Studies on the degradation of sulfonamide antibiotics have shown that cleavage of the S-N bond can occur, leading to the formation of sulfanilic acid derivatives researchgate.netnih.gov. Electrochemical oxidation has also been explored, demonstrating the potential for N-C bond cleavage adjacent to the sulfonamide under specific conditions acs.org. Ceria nanostructures have been shown to facilitate the hydrolytic cleavage of sulfonamide bonds under ambient conditions nih.gov.

| Transformation Type | Reagents and Conditions | Bond Cleaved | Resulting Products |

|---|---|---|---|

| Reductive Cleavage | Na/NH₃; Sodium naphthalenide; SmI₂/HMPA; Photoredox catalysis; Electrochemical reduction | S-N | Corresponding amine and sulfinic acid |

| Oxidative Cleavage | Advanced Oxidation Processes (e.g., •OH radicals); Electrochemical oxidation | S-N, C-N | Sulfonic acids, corresponding amine fragments |

| Hydrolytic Cleavage | Ceria nanostructures (CeO₂) | S-N, C-N, C-S | Sulfanilic acid, sulfanilamide, aniline |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

The reactivity of the pyridine ring in this compound towards aromatic substitution is dictated by the strong electron-withdrawing nature of the ring nitrogen and the two substituents.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is significantly amplified by the presence of the powerful electron-withdrawing cyano and sulfonamide groups. Consequently, the this compound scaffold is highly deactivated towards electrophilic attack. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation are generally not feasible under standard conditions and would require exceptionally harsh conditions, if they proceed at all.

Nucleophilic Aromatic Substitution (SNA_r): In stark contrast to its inertness towards electrophiles, the electron-poor nature of the pyridine ring makes it highly susceptible to nucleophilic attack. Nucleophilic aromatic substitution occurs preferentially at the positions ortho and para (C2, C4, C6) to the ring nitrogen, as the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization youtube.compearson.comstackexchange.comyoutube.com. In the this compound system, the C2 and C3 positions are already substituted. Therefore, nucleophilic attack is strongly directed to the C4 and C6 positions. The presence of a suitable leaving group, such as a halide, at these positions would facilitate a facile substitution reaction with a wide range of nucleophiles (e.g., alkoxides, amines, thiols). Even without a leaving group, very strong nucleophiles can sometimes displace a hydride ion, particularly at these activated positions youtube.com.

| Reaction Type | Reactivity | Favored Positions | Rationale |

|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Highly Deactivated | N/A (reaction is highly disfavored) | Extreme electron deficiency of the ring due to the nitrogen atom and two strong electron-withdrawing groups (-CN, -SO₂NHR). |

| Nucleophilic Aromatic Substitution (SNA_r) | Highly Activated | C4 and C6 | Ring is electron-poor. Attack at C4/C6 allows the negative charge of the intermediate to be stabilized by the ring nitrogen and substituents. |

Utility as a Synthon in Complex Heterocyclic Synthesis

The this compound scaffold is a valuable synthon for the construction of fused heterocyclic systems, largely due to the reactivity of the 3-cyano group in proximity to a second functional group at the C2 position. This arrangement is ideal for ring-forming reactions.

A prominent example is the synthesis of thieno[2,3-b]pyridines, a class of compounds with noted biological activities tandfonline.com. The synthesis often begins with a 3-cyanopyridine-2(1H)-thione, a close analogue of the sulfonamide. The thione is alkylated at the sulfur atom with a reagent containing a leaving group (e.g., chloroacetamide or an α-halo ketone), followed by a base-catalyzed intramolecular cyclization where the nitrogen of the newly formed side-chain attacks the cyano group (Thorpe-Ziegler cyclization) tandfonline.comresearchgate.netnih.govresearchgate.netbohrium.com. This strategy leads to the formation of a 3-aminothieno[2,3-b]pyridine ring system. The resulting amino group can then be further modified to build even more complex fused systems, such as pyrimido[4',5':4,5]thieno[2,3-b]pyridines nih.gov.

Furthermore, 3-cyanopyridine derivatives are widely used in multicomponent reactions to generate highly substituted pyridine rings in a single step researchgate.netscielo.brscispace.comresearchgate.net. These reactions typically involve the condensation of an aldehyde, a ketone, malononitrile (B47326), and an ammonium (B1175870) source. While this approach builds the cyanopyridine ring itself, the principles highlight the importance of the cyanopyridine motif as a key building block in combinatorial and diversity-oriented synthesis. The functional groups on the this compound core can be used to direct the assembly of complex molecules for applications in drug discovery and materials science rsc.orgnih.gov.

| Precursor Type | Key Reaction | Fused Heterocyclic System | Reference Example |

|---|---|---|---|

| 3-Cyanopyridine-2(1H)-thione | S-alkylation followed by Thorpe-Ziegler cyclization | 3-Aminothieno[2,3-b]pyridine | Reaction with chloroacetamide yields 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) tandfonline.com. |

| 3-Aminothieno[2,3-b]pyridine | Condensation/Cyclization | Pyrimido[4',5':4,5]thieno[2,3-b]pyridine | Reaction with formic acid or other reagents to build a fused pyrimidine (B1678525) ring nih.gov. |

| 3-Cyanopyridine-2(1H)-thione | Reaction with hydroxylamine-O-sulfonic acid and base | 3-Aminoisothiazolo[5,4-b]pyridine | Formation of a sulfenamide (B3320178) intermediate followed by intramolecular cyclization. |

| Malononitrile, Aldehyde, Ketone, NH₄OAc | One-pot multicomponent reaction | (Substituted) 2-Amino-3-cyanopyridine (B104079) | Catalytic synthesis provides rapid access to diverse cyanopyridine cores scielo.brscispace.comresearchgate.net. |

Exploration of Biological Activities and Molecular Mechanisms Associated with 3 Cyanopyridine 2 Sulfonamide Derivatives

Enzyme Inhibition Potentials and Mechanisms

Derivatives of 3-cyanopyridine-2-sulfonamide represent a versatile class of heterocyclic compounds that have garnered significant attention for their wide-ranging pharmacological activities, particularly as enzyme inhibitors. nih.gov The structural framework of these molecules, featuring a pyridine (B92270) ring substituted with a cyano and a sulfonamide group, allows for diverse chemical modifications, leading to compounds with specific and potent inhibitory effects on various enzyme families. This section explores the inhibitory potential of these derivatives against carbonic anhydrases, glycosidases, and tyrosine kinases, delving into the molecular mechanisms that govern their activity.

Carbonic Anhydrase (CA) Isoform Inhibition

Sulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs). The primary mechanism involves the sulfonamide group (SO₂NH₂) binding to the zinc ion (Zn²⁺) located in the enzyme's active site. mdpi.com This interaction disrupts the catalytic cycle, which is crucial for the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.comtandfonline.com Derivatives of this compound have been investigated for their ability to inhibit various isoforms of carbonic anhydrase, including those found in humans and bacteria.

Human carbonic anhydrases (hCAs) are involved in numerous physiological processes, and their dysregulation is linked to several diseases, including glaucoma, epilepsy, and cancer. mdpi.comnih.gov The cytosolic isoforms hCA I and hCA II are widespread, while the transmembrane isoforms hCA IX and hCA XII are associated with tumors and are considered important anticancer targets. mdpi.commdpi.com

Studies on pyrazolo[4,3-c]pyridine sulfonamides have demonstrated their inhibitory activity against these four human isoforms. The inhibition constants (Kᵢ) vary depending on the specific substitutions on the pyridine scaffold. For instance, certain derivatives show potent inhibition against hCA I, with Kᵢ values significantly lower than the standard inhibitor Acetazolamide (AAZ). mdpi.com Similarly, high efficacy has been observed against the ubiquitously expressed and physiologically dominant hCA II isoform. mdpi.com While the inhibitory effects on the tumor-associated isoforms hCA IX and hCA XII are generally more moderate, some derivatives have shown promising activity. nih.govmdpi.com

Another series of 2-amino-3-cyanopyridine (B104079) derivatives has also been evaluated for inhibitory action against hCA I and hCA II. The results indicated that these compounds act as weak to moderate inhibitors of both isoforms, with IC₅₀ values in the micromolar range. tandfonline.comtandfonline.com Specifically, compounds with cycloalkyl rings showed better inhibition profiles against hCA I compared to those with heterocyclic rings. tandfonline.com

| Compound Series | Target Isoform | Inhibition Value (Kᵢ or IC₅₀) | Reference |

|---|---|---|---|

| Pyrazolo[4,3-c]pyridine sulfonamides | hCA I | 58.8 nM - 8010 nM | mdpi.com |

| hCA II | 3.3 nM - 519.3 nM | nih.gov | |

| hCA IX | 6.1 nM - 568.8 nM | nih.gov | |

| hCA XII | 11.1 nM - 718.3 nM | mdpi.com | |

| 2-Amino-3-cyanopyridine derivatives | hCA I | IC₅₀: 33 µM - 40 µM | tandfonline.comtandfonline.com |

| hCA II | IC₅₀: 56 µM | tandfonline.comtandfonline.com |

In addition to human isoforms, bacterial carbonic anhydrases from the β and γ classes are emerging as potential targets for novel antibacterial agents. mdpi.com The structural differences between human α-CAs and bacterial CAs offer an opportunity for developing isoform-selective inhibitors.

Pyrazolo[4,3-c]pyridine sulfonamides have been tested against β-CAs from Escherichia coli and Burkholderia pseudomallei, and γ-CA from E. coli. The results showed varied inhibitory activity, with some compounds being more potent than Acetazolamide against specific bacterial isoforms. mdpi.com Notably, many of the tested compounds demonstrated very potent inhibition against the γ-CA from E. coli, with Kᵢ values significantly lower than the reference drug. mdpi.com This suggests the potential of this class of compounds in the development of new antibacterial agents.

| Target Isoform | Bacterial Strain | Inhibition Value (Kᵢ) | Reference |

|---|---|---|---|

| β-CA | Escherichia coli | 94.9 nM - 5027 nM | mdpi.com |

| β-CA | Burkholderia pseudomallei | 96.4 nM - 788.8 nM | mdpi.com |

| γ-CA | Escherichia coli | 14.8 nM - 68.3 nM | mdpi.com |

The inhibitory action of sulfonamides against carbonic anhydrases is primarily mediated by the interaction of the sulfonamide group with the Zn²⁺ ion in the enzyme's active site. mdpi.com The sulfonamide binds to the zinc ion in its anionic, deprotonated form (SO₂NH⁻), displacing a water or hydroxide (B78521) molecule that is typically coordinated to the metal. mdpi.comnih.gov This binding is stabilized by a network of hydrogen bonds with conserved active site residues, particularly Threonine 199 (Thr199). nih.gov

Molecular docking studies have revealed that although the zinc-binding motif is conserved, differences in other amino acid residues within the active site cavity of various isoforms lead to different binding conformations and inhibition profiles. nih.gov For example, the presence of a hydrophobic residue like Phenylalanine 131 (Phe131) in hCA II, as opposed to the smaller Leucine 131 (Leu131) in hCA I, can cause a compound to adopt a different conformation, thus influencing its inhibitory selectivity. nih.gov These subtle differences in the active site architecture are key for the rational design of isoform-selective inhibitors.

Glycosidase Enzyme Inhibition (α-amylase, α-glucosidase)

Glycosidase enzymes, such as α-amylase and α-glucosidase, play a critical role in carbohydrate digestion and absorption. Inhibitors of these enzymes are used in the management of type 2 diabetes by controlling post-meal hyperglycemia. researchgate.netmdpi.com

A novel series of sulfonamide derivatives based on a pyridine moiety was assessed for its in vitro anti-diabetic activity through the inhibition of α-amylase and α-glucosidase. The results identified a specific derivative as a powerful dual inhibitor of both enzymes. researchgate.net Other studies on pyridine derivatives have also reported significant α-glucosidase inhibitory activities. nih.gov For instance, certain thiourea (B124793) derivatives of 3-aminopyridin-2(1H)-ones showed high inhibitory activity against α-glucosidase, with one compound exceeding the activity of the standard drug Acarbose. mdpi.com

| Compound Series | Target Enzyme | Inhibition Value (IC₅₀) | Reference |

|---|---|---|---|

| 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea | α-glucosidase | 9.77 mM | mdpi.com |

| 1-(6-methyl-2-oxo 4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea | α-glucosidase | 12.94 mM | mdpi.com |

| Pyridine-Dicarboxamide-Cyclohexanone Derivatives | α-glucosidase | Variable, with some compounds showing excellent activity | nih.gov |

Tyrosine Kinase Inhibition (e.g., Epidermal Growth Factor Receptor (EGFR), BRAFV600E, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2))

Tyrosine kinases are a large family of enzymes that are critical components of cellular signaling pathways controlling growth, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. mdpi.com Cyanopyridine derivatives have shown considerable potential as kinase inhibitors. nih.govresearchgate.net

Research has demonstrated that certain cyanopyridine derivatives can act as potent inhibitors of key tyrosine kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.net For example, a specific spiro-pyridine derivative showed influential inhibition of both EGFR and VEGFR-2. researchgate.net Furthermore, a series of novel cyanopyridones were identified as dual inhibitors of VEGFR-2 and HER-2 (a member of the EGFR family), with some compounds exhibiting more potent inhibitory effects than the standard drug Lapatinib. mdpi.com

| Compound | Target Kinase | Inhibition Value (IC₅₀) | Reference |

|---|---|---|---|

| Spiro-pyridine derivative | EGFR | 0.124 µM | researchgate.net |

| Spiro-pyridine derivative | VEGFR-2 | 0.221 µM | researchgate.net |

| Cyanopyridone 5e | VEGFR-2 | 0.124 ± 0.011 µM | mdpi.com |

| HER-2 | 0.077 ± 0.003 µM | mdpi.com | |

| Cyanopyridone 5a | VEGFR-2 | 0.217 ± 0.020 µM | mdpi.com |

| HER-2 | 0.168 ± 0.009 µM | mdpi.com |

Survivin Modulation and Apoptosis Induction Pathways

Survivin is a critical member of the inhibitor of apoptosis (IAP) protein family that is overexpressed in many human cancers. Its dual role in inhibiting apoptosis and regulating cell division makes it an attractive target for anticancer drug development. Derivatives of 3-cyanopyridine (B1664610) have been identified as a promising class of compounds that can modulate survivin expression and function.

Research has shown that certain novel 3-cyanopyridine derivatives can induce apoptosis in cancer cells by targeting survivin. These small molecules are thought to bind at the dimerization interface of the survivin protein. This interface is crucial for its function, and its disruption can lead to proteasome-dependent degradation of survivin.

Studies on specific 3-cyanopyridine derivatives, such as compounds 5c and 5e from one study, demonstrated significant cytotoxic activity against human prostate (PC-3), breast (MDA-MB-231), and hepatocellular (HepG2) cancer cell lines. Further mechanistic investigations revealed that these compounds induce cell cycle arrest at the G2/M phase and increase the DNA content in the pre-G1 phase, which is indicative of apoptosis. The induction of apoptosis was confirmed by Annexin V-FITC assays, which showed a marked increase in both early and late apoptotic cells.

Western blot analysis provided deeper insight, showing that treatment with these derivatives led to a significant, concentration-dependent reduction in the expression of survivin. The inhibitory action was not limited to survivin; the expression of other IAP family proteins, including Livin, XIAP, and C-IAP1, was also decreased. This multi-faceted targeting of apoptosis inhibitors underscores the therapeutic potential of the 3-cyanopyridine scaffold. Two other derivatives, 10n and 9o , have also been identified as excellent survivin protein-targeting inhibitors.

Table 1: Cytotoxic Activity of Selected 3-Cyanopyridine Derivatives Use the interactive controls to filter and sort the data.

| Compound | Cell Line | IC50 (µM) |

| 10n | Huh7 (Liver Cancer) | 5.9 |

| 10n | U251 (Glioma) | 6.0 |

| 10n | A375 (Melanoma) | 7.2 |

| 9o | Huh7 (Liver Cancer) | 2.4 |

| 9o | U251 (Glioma) | 17.5 |

| 9o | A375 (Melanoma) | 7.2 |

Lipoxygenase (LOX) Inhibition (e.g., 15-LOX)

Lipoxygenases (LOXs) are enzymes involved in the biosynthesis of leukotrienes and lipoxins, which are lipid mediators implicated in inflammatory processes. Inhibition of LOXs, particularly 15-lipoxygenase (15-LO), is a therapeutic strategy for various inflammatory diseases. While the broader class of sulfonamides has been explored for LOX inhibition, specific research on this compound derivatives as 15-LOX inhibitors is not extensively documented in the available literature. However, studies on structurally related scaffolds, such as pyrazole-based sulfonamides, have demonstrated potent inhibition of mammalian 15-LO, suggesting that the sulfonamide functional group can be a key pharmacophoric element for targeting this enzyme. Further investigation is required to determine if the this compound core can be optimized for potent and selective 15-LOX inhibition.

Acetylcholinesterase Enzyme Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. A series of 2-alkoxy-3-cyanopyridine derivatives has been synthesized and evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Within this series, two compounds demonstrated notable inhibitory activity. Compound 3 was identified as a good inhibitor of AChE, while compound 4 showed greater potency against BuChE. Kinetic studies revealed that these compounds act as competitive inhibitors. This line of research highlights the potential of the 3-cyanopyridine scaffold in designing new cholinesterase inhibitors for neurodegenerative disorders. Another study on pyridine derivatives with a carbamic function identified compound 8 as a potent inhibitor of human AChE (hAChE) and compound 11 as a potent inhibitor of human BChE (hBChE).

Table 2: Cholinesterase Inhibition by 3-Cyanopyridine and Pyridine Derivatives Use the interactive controls to filter and sort the data.

| Compound | Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |

| 3 | AChE | 53.95 ± 4.29 | 14.23 ± 0.42 | Competitive |

| 4 | BuChE | 31.79 ± 0.38 | 19.80 ± 3.38 | Competitive |

| 8 | hAChE | 0.153 ± 0.016 | N/A | Mixed |

| 11 | hBChE | 0.828 ± 0.067 | N/A | N/A |

Antimicrobial Activity Investigations

The emergence of drug-resistant microbial strains necessitates the continuous development of new antimicrobial agents. The this compound scaffold combines the recognized antibacterial properties of sulfonamides with the versatile biological activity of the pyridine ring.

Antibacterial Spectrum and Efficacy Against Gram-Positive Bacterial Strains

Derivatives of 3-cyanopyridine have shown promise as antibacterial agents against Gram-positive bacteria. In vitro studies have demonstrated the efficacy of these compounds against various strains. For instance, a series of novel cyanopyridine derivatives containing a sulphonamide linkage was synthesized and screened for antimicrobial activity, with some compounds showing good results against microbial colonies.

Another study investigated 2-amino-3-cyanopyridine derivatives against Bacillus subtilis, a Gram-positive bacterium, and found that at least one compound exhibited a substantial antimicrobial effect. Research on 3-(pyridine-3-yl)-2-oxazolidinone derivatives also showed that compounds 21b, 21d, 21e, and 21f exhibited strong antibacterial activity, comparable to linezolid, against five Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis, and Bacillus subtilis.

Antibacterial Spectrum and Efficacy Against Gram-Negative Bacterial Strains

The efficacy of 3-cyanopyridine derivatives also extends to Gram-negative bacteria, although sometimes to a lesser extent compared to Gram-positive strains. The same study that tested 2-amino-3-cyanopyridine derivatives against B. subtilis also evaluated them against the Gram-negative bacterium Escherichia coli. Similarly, the cyanopyridine derivatives with a sulphonamide linkage were tested against Gram-negative bacteria such as E. coli and P. aeruginosa. While sulfonamides are generally effective against certain Gram-negative bacteria like E. coli, they often show no activity against Pseudomonas aeruginosa.

Antifungal Activity Against Pathogenic Fungi

In addition to antibacterial properties, the 3-cyanopyridine scaffold has been investigated for its antifungal potential. The sulfonamide class of molecules has also been shown to possess antifungal activity. Studies have evaluated 2-amino-3-cyanopyridine derivatives against pathogenic fungi like Candida albicans, with some compounds demonstrating promising activity.

Further research into pyridine carboxamide derivatives identified compound 3f as having significant in vivo antifungal activity against Botrytis cinerea, a common plant pathogen. The mechanism of action for this compound was suggested to be the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. Another study showed that certain arylsulfonamides displayed fungistatic activity against several Candida species.

Table 3: Antifungal Activity of Pyridine Carboxamide Derivative 3f Use the interactive controls to filter and sort the data.

| Compound | Target Fungus | Assay Type | Efficacy/Inhibition |

| 3f | Botrytis cinerea | In vitro | 76.9% inhibition rate |

| 3f | Botrytis cinerea | In vivo (200 mg/L) | 53.9% preventative efficacy |

| 3f | Botrytis cinerea | SDH Enzyme Inhibition | IC50 = 5.6 mg/L (17.3 µM) |

Antioxidant Activity Assessment and Free Radical Scavenging Mechanisms

Detailed experimental data on the antioxidant properties of this compound derivatives are not available in the reviewed literature. Consequently, the following subsections cannot be elaborated upon.

DPPH Radical Scavenging Assays

No studies were found that evaluated the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity of this compound derivatives.

Hydrogen Peroxide Scavenging Activity

Information regarding the capacity of this compound derivatives to scavenge hydrogen peroxide is not documented in the available scientific papers.

Lipid Peroxidation Inhibition Studies

No research detailing the ability of this compound derivatives to inhibit lipid peroxidation has been identified.

Investigation of Antitumourigenic Potential and Associated Cellular Mechanisms

While the broader class of 3-cyanopyridine derivatives has been investigated for anticancer properties, specific research into the antitumourigenic potential of this compound derivatives, as outlined below, is not available.

In Vitro Cytotoxic Activity Against Human Cancer Cell Lines

Specific data, including IC50 values from in vitro assays, for the cytotoxic effects of this compound derivatives against human cancer cell lines were not found in the searched literature.

Identification of Molecular Targets in Cancer Pathways

There is no available research identifying the specific molecular targets or elucidating the mechanisms of action within cancer pathways for this compound derivatives.

Induction of Apoptotic Pathways in Cancer Cells

Derivatives of 3-cyanopyridine have been identified as potent inducers of apoptosis, a programmed cell death mechanism that is often dysregulated in cancer. Research has demonstrated that these compounds can trigger apoptosis through various signaling cascades, ultimately leading to the elimination of malignant cells.

One notable study focused on a novel series of 3-cyano-2-substituted pyridines, identifying a benzohydrazide (B10538) derivative, designated as 9a, as a significant inhibitor of growth in the MCF-7 human breast cancer cell line. nih.gov This compound was found to induce morphological changes characteristic of apoptosis and promoted cell death in a manner dependent on both dose and time. nih.gov

Further investigation into the molecular underpinnings of this process revealed that compound 9a's pro-apoptotic activity is linked to the activation of key signaling pathways. Western blot analysis showed a significant upregulation in the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax. nih.gov Concurrently, a downregulation of the anti-apoptotic protein Bcl-2 was observed. The increased Bax/Bcl-2 ratio is a critical event that permeabilizes the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. nih.gov This event subsequently activates the caspase cascade, evidenced by the increased expression of caspase-3, a key executioner caspase in the apoptotic process. nih.gov The study also noted a decrease in the levels of Mdm-2 and Akt, which are negative regulators of p53 and the apoptotic process. nih.gov

Another avenue of investigation has explored the role of 3-cyanopyridine derivatives as modulators of survivin, an inhibitor of apoptosis protein (IAP) that is overexpressed in many cancers. nih.gov Overexpression of survivin is associated with resistance to chemotherapy and radiotherapy. nih.gov Certain 3-cyanopyridine derivatives, specifically compounds 5c and 5e, have demonstrated promising cytotoxicity against various cancer cell lines, including prostate (PC-3), breast (MDA-MB-231), and hepatocellular (HepG2) carcinoma. nih.gov The pro-apoptotic potential of these compounds was confirmed using an Annexin V-FITC assay, which showed a significant increase in both early and late apoptotic cells, as well as an increase in necrosis. nih.gov The mechanism of action for these derivatives involves a notable reduction in survivin expression. nih.gov

The induction of apoptosis by these compounds is also associated with cell cycle arrest. For instance, compound 9a was found to arrest MCF-7 cells in the G1 phase of the cell cycle. nih.gov Similarly, compounds 5c and 5e induced cell cycle arrest at the G2/M phase, which is often indicative of apoptosis induction. nih.gov

| Compound | Cancer Cell Line | Key Molecular Effects | Reference |

|---|---|---|---|

| Benzohydrazide derivative 9a | MCF-7 (Breast Cancer) | Upregulation of p53, Bax, and caspase-3; Downregulation of Bcl-2, Mdm-2, and Akt; Release of cytochrome c; G1 phase cell cycle arrest. | nih.gov |

| Compound 5c | PC-3 (Prostate), MDA-MB-231 (Breast), HepG2 (Hepatocellular) | Induction of early and late apoptosis; Increased necrosis; Reduction in survivin expression; G2/M phase cell cycle arrest. | nih.gov |

| Compound 5e | PC-3 (Prostate), MDA-MB-231 (Breast), HepG2 (Hepatocellular) | Potent induction of early and late apoptosis; Increased necrosis; Significant reduction in survivin expression; G2/M phase cell cycle arrest. | nih.gov |

Radiosensitizing Effects in Cancer Models

Radiotherapy is a cornerstone of cancer treatment, but its efficacy can be limited by the intrinsic radioresistance of some tumors. Radiosensitizers are agents that can enhance the tumor-killing effects of radiation, ideally without increasing damage to normal tissues. The investigation into sulfonamide derivatives, a class of compounds that can include the this compound scaffold, has revealed potential for radiosensitizing activity.

A study involving the synthesis of novel sulfonamide derivatives, some of which incorporated pyridine and other heterocyclic moieties, evaluated their in-vitro anticancer and radiosensitizing properties against the human liver cancer cell line (HEPG-2). nih.gov Several of these synthesized compounds exhibited potent anticancer activity, with some showing higher efficacy than the standard chemotherapeutic drug doxorubicin. nih.gov

Crucially, a selection of the most potent of these sulfonamide derivatives was further assessed for their ability to augment the cell-killing effects of γ-radiation. nih.gov The results of this evaluation indicated that these compounds could indeed act as radiosensitizers, enhancing the efficacy of radiation therapy in this cancer model. nih.gov While this particular study did not focus exclusively on this compound, the positive findings for sulfonamide derivatives containing a pyridine ring suggest a promising area for future research into the specific radiosensitizing capabilities of this compound and its derivatives.

| Compound Class | Cancer Model | Observed Effect | Reference |

|---|---|---|---|

| Novel Sulfonamide Derivatives (including pyridine moieties) | HEPG-2 (Human Liver Cancer Cell Line) | Enhanced cell-killing effect of γ-radiation. | nih.gov |

Future Directions and Emerging Research Perspectives for 3 Cyanopyridine 2 Sulfonamide

Rational Design of Novel Multi-Targeting Chemical Entities

The "one-target, one-drug" paradigm has been the cornerstone of drug discovery for decades. However, for complex multifactorial diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases, this approach often falls short. The intricate network of biological pathways involved in these conditions necessitates a more holistic therapeutic strategy, leading to the rise of multi-target-directed ligands (MTDLs). MTDLs are single chemical entities capable of modulating multiple biological targets simultaneously, potentially offering improved efficacy and a reduced likelihood of drug resistance.

The 3-cyanopyridine-2-sulfonamide scaffold is an attractive starting point for the rational design of MTDLs. The sulfonamide group is a well-established pharmacophore found in a wide array of drugs with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This versatility makes it an excellent anchor for designing molecules with multi-target capabilities. The cyanopyridine moiety, on the other hand, is present in numerous bioactive compounds and can be readily modified to fine-tune the molecule's properties and introduce additional target interactions.

The design of MTDLs based on the this compound scaffold could involve several strategies:

Pharmacophore Hybridization: This approach involves combining the essential structural features of two or more different pharmacophores into a single molecule. For instance, the this compound core could be linked to another pharmacophore known to inhibit a different target, creating a hybrid molecule with dual activity.

Scaffold Decoration: This strategy entails the strategic modification of the core scaffold with various functional groups to introduce interactions with multiple targets. The pyridine (B92270) ring and the sulfonamide group of this compound offer multiple points for chemical modification, allowing for the creation of a library of derivatives with diverse multi-target profiles.

The successful implementation of these strategies will rely heavily on computational modeling and in silico screening to predict the binding affinities of the designed molecules to their respective targets and to optimize their pharmacokinetic properties.

Development of Targeted Therapeutic Modalities Based on Scaffold Activity

The development of targeted therapies, which are designed to interfere with specific molecules involved in the growth, progression, and spread of diseases, represents a significant advancement in medicine. The this compound scaffold, by virtue of the known activities of its components, presents a promising foundation for the development of novel targeted therapeutic agents.

Derivatives of both cyanopyridines and sulfonamides have shown potent inhibitory activity against a range of therapeutic targets. For example, various cyanopyridine derivatives have been investigated as inhibitors of kinases such as Pim-1, which is implicated in cancer cell proliferation and survival. Similarly, sulfonamides are known to inhibit carbonic anhydrases, enzymes that are overexpressed in certain tumors and contribute to their growth and metastasis.

Future research in this area should focus on:

Kinase Inhibitors: The this compound scaffold could be systematically modified to develop potent and selective inhibitors of various kinases implicated in cancer and other diseases. The nitrogen atom of the pyridine ring and the sulfonamide group can act as hydrogen bond acceptors and donors, respectively, facilitating interactions with the ATP-binding site of kinases.

Carbonic Anhydrase Inhibitors: The sulfonamide moiety is a classic zinc-binding group, making the this compound scaffold a prime candidate for the development of novel carbonic anhydrase inhibitors. Modifications to the cyanopyridine ring could be used to achieve isoform-selective inhibition, thereby reducing off-target effects.

Survivin Modulators: Survivin is an anti-apoptotic protein that is overexpressed in many cancers and is associated with resistance to chemotherapy. Certain 3-cyanopyridine (B1664610) derivatives have been identified as modulators of survivin expression. Further exploration of the this compound scaffold in this context could lead to the discovery of new anticancer agents that induce apoptosis in cancer cells.

The following table summarizes the potential therapeutic targets for derivatives of the this compound scaffold based on existing research on related compounds.

| Therapeutic Target | Compound Class | Potential Indication |

| Pim-1 Kinase | Cyanopyridine derivatives | Cancer |

| Carbonic Anhydrases | Sulfonamide derivatives | Cancer, Glaucoma |

| Survivin | 3-Cyanopyridine derivatives | Cancer |

| PI3K/mTOR | Sulfonamide methoxypyridine derivatives | Cancer |

Advancements in Sustainable and Efficient Synthetic Methodologies

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to minimize the environmental impact of drug manufacturing. The development of sustainable and efficient synthetic routes for this compound and its derivatives is a crucial area for future research.

Traditional synthetic methods often involve harsh reaction conditions, the use of hazardous reagents and solvents, and the generation of significant amounts of waste. Green chemistry approaches that could be applied to the synthesis of this compound include:

Catalytic Methods: The use of catalysts can significantly improve the efficiency and selectivity of chemical reactions, often under milder conditions. Research into novel catalysts for the key bond-forming steps in the synthesis of this compound could lead to more sustainable processes.

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields and purer products in shorter reaction times. This technique has been successfully applied to the synthesis of various pyridine derivatives.

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, or in environmentally benign solvents such as water, can dramatically reduce the environmental footprint of a synthetic process.

Mechanochemistry: This solvent-free technique involves the use of mechanical force to induce chemical reactions and has been shown to be an environmentally friendly method for the synthesis of sulfonamides.

Multi-Component Reactions (MCRs): MCRs involve the combination of three or more starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps and the amount of waste generated.

Future efforts in this area should focus on developing a convergent and scalable synthetic route to this compound that incorporates these green chemistry principles.

Deeper Elucidation of Biological Pathways and Molecular Interactions

A thorough understanding of the biological pathways and molecular interactions of a compound is essential for its development as a therapeutic agent. While direct biological data for this compound is limited, research on related compounds provides valuable insights into its potential mechanisms of action.

Future research should aim to: